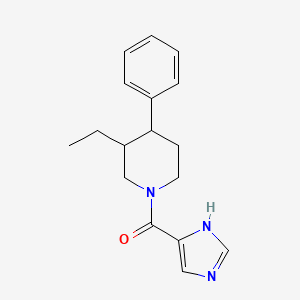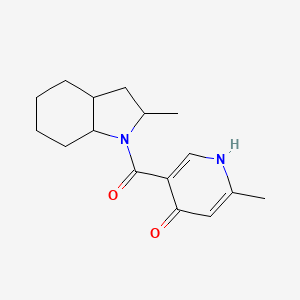
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone, also known as EPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPH is a derivative of ketamine and has been found to have a similar mechanism of action to ketamine, which is a well-known anesthetic and analgesic drug. However, EPH has shown to be more potent and longer-lasting than ketamine, making it a promising candidate for further research.
作用机制
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone is believed to exert its effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone acts as a non-competitive antagonist of the NMDA receptor, which leads to the inhibition of glutamate-mediated neurotransmission. This results in a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been found to have a number of biochemical and physiological effects. In animal studies, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal growth and survival. 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also been found to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to regulate neuronal activity. Additionally, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response.
实验室实验的优点和局限性
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has several advantages for lab experiments, including its high potency and longer duration of action compared to ketamine. This makes it a useful tool for studying the NMDA receptor and its role in various physiological processes. However, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone also has some limitations, including its potential toxicity and the lack of long-term safety data.
未来方向
There are several future directions for research on 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone. One area of interest is the development of novel analogs of 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone that may have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone in various conditions, such as depression, chronic pain, and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanisms of action of 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone and its effects on various physiological processes.
合成方法
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the reaction of 2-cyclohexenone with sodium borohydride, followed by the reaction of the resulting alcohol with ethylamine and methyl iodide. The final step involves the reaction of the resulting amine with ethyl chloroformate to yield 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone.
科学研究应用
1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been studied for its potential applications in various fields, including anesthesia, pain management, and depression treatment. In animal studies, 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has been found to produce a rapid onset of anesthesia and analgesia, with a longer duration of action compared to ketamine. 1-(2-Ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone has also shown to have antidepressant effects in animal models of depression.
属性
IUPAC Name |
1-(2-ethyl-4-methylpyrrolidin-1-yl)-2-(1-hydroxycyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-3-13-9-12(2)11-16(13)14(17)10-15(18)7-5-4-6-8-15/h12-13,18H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVXHFIRSYUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1C(=O)CC2(CCCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)


![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)
![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)

![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)